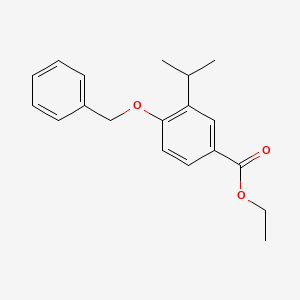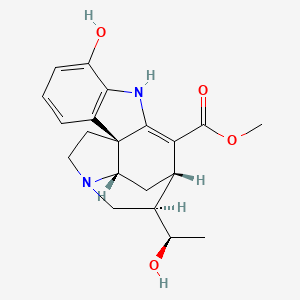
19-Epi-scholaricine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 19-Epi-scholaricine typically involves the extraction of alkaloids from the leaves of Alstonia scholaris. The leaves are collected and dried, followed by extraction using solvents like methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The leaves are harvested in bulk, dried, and then processed using industrial-scale solvent extraction methods. The crude extract is purified using high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .
化学反応の分析
Types of Reactions
19-Epi-scholaricine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
19-Epi-scholaricine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of indole alkaloids and their chemical properties.
Biology: It has been studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: this compound has shown potential in the treatment of respiratory disorders, fibrosis, and inflammation.
作用機序
19-Epi-scholaricine exerts its effects primarily through the modulation of oxidative stress and inflammation. It downregulates the expression of collagen fibrosis and increases the activity of superoxide dismutase (SOD), an enzyme that helps in the detoxification of reactive oxygen species. This mechanism is crucial in reducing oxidative damage and inflammation in various tissues .
類似化合物との比較
Similar Compounds
Scholaricine: Another indole alkaloid from Alstonia scholaris with similar bioactive properties.
Vallesamine: An indole alkaloid with antiviral and anti-inflammatory activities.
Picrinine: Known for its anti-inflammatory and analgesic properties.
Uniqueness
19-Epi-scholaricine is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its analogs. Its ability to modulate oxidative stress and inflammation makes it particularly valuable in the treatment of respiratory and fibrotic disorders .
特性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1R)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11+,12-,15+,20-/m1/s1 |
InChIキー |
GNCUCBQZLQLSOF-XKEDNIFDSA-N |
異性体SMILES |
C[C@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |
正規SMILES |
CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



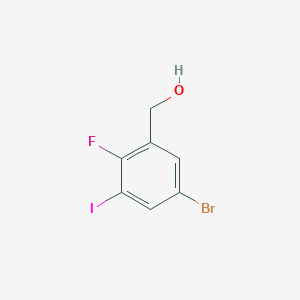
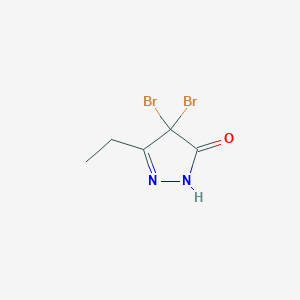
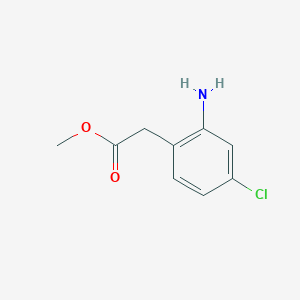
![Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate](/img/structure/B14021898.png)

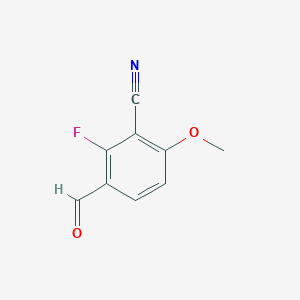
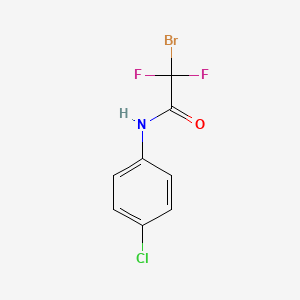
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
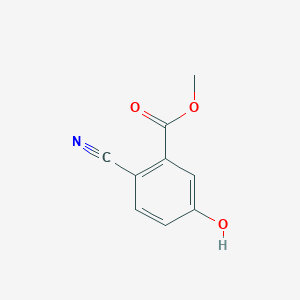
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
